molecular formula C12H21N3O2 B1683374 UK-396082 CAS No. 400044-47-5

UK-396082

货号: B1683374
CAS 编号: 400044-47-5
分子量: 239.31 g/mol
InChI 键: OTDGPKRCQXSTPV-JTQLQIEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

UK-396082 是一种活化的凝血酶可激活纤溶抑制剂 (TAFI) 抑制剂。 它的化学结构式为 C₁₂H₂₁N₃O₂,CAS 号为 400044-47-5 。TAFI 在调节纤溶过程中起作用,纤溶是分解血凝块的过程。 This compound 特异性地靶向 TAFI 并影响纤溶酶活性,从而导致细胞外基质 (ECM) 水平的变化 .

准备方法

合成路线: 不幸的是,文献中没有关于 UK-396082 的具体合成路线。 它是在实验室通过化学过程合成的。

工业生产方法: 关于 this compound 的工业规模生产方法的详细信息很少。 它主要用于研究目的,而不是大规模生产。

化学反应分析

UK-396082 由于其作为 TAFI 抑制剂的特殊作用,不会发生广泛的化学反应。 它与纤溶酶相互作用并影响 ECM 水平。 其合成和修饰的常见试剂和条件仍然是专有的。

科学研究应用

UK-396082 已在各种科学环境中进行了研究:

作用机制

UK-396082 的机制涉及抑制 TAFI 的激活。 通过这样做,它会影响纤溶和 ECM 的动力学。 分子靶标和通路仍在研究中。

相似化合物的比较

类似化合物:

    AZD9684: 阿斯利康公司进行的研究。

    SAR104772: 和: 由赛诺菲探索。

    DS-1040: 由第一三共研发。

    S62798: 由赛维尔研究.

UK-396082 由于其对 TAFI 的选择性和潜在的治疗应用而脱颖而出。 需要进一步研究以充分了解其独特性。

生物活性

UK-396082 is a small molecule inhibitor that has garnered attention for its role in modulating thrombin-activated fibrinolysis inhibitor (TAFI) activity. This compound is primarily studied in the context of chronic kidney disease (CKD) and its potential to mitigate extracellular matrix (ECM) accumulation, a significant contributor to renal fibrosis.

This compound functions by inhibiting TAFI, which is known to downregulate plasmin activity—a crucial enzyme involved in ECM degradation. In CKD, the pathological accumulation of ECM proteins leads to progressive kidney scarring. Research indicates that increased plasmin activity can have a beneficial effect in models of protein overload in CKD, suggesting that TAFI inhibition may enhance plasmin activation and reduce ECM levels.

Key Findings from Research Studies

  • In Vitro Studies :
    • In a study using NRK52E tubular epithelial cells treated with high glucose concentrations, this compound significantly reduced TAFI activity and increased plasmin activity, leading to a decrease in ECM accumulation by approximately 40% compared to untreated controls .
  • In Vivo Studies :
    • Animal models subjected to subtotal nephrectomy demonstrated that treatment with this compound resulted in reduced glomerular and tubulointerstitial fibrosis. This was associated with improved renal function, highlighting the compound's potential therapeutic effects in CKD .

Data Table: Summary of Biological Activities

Study Type Model Treatment Outcome
In VitroNRK52E cellsThis compoundReduced TAFI activity; increased plasmin; decreased ECM accumulation
In VivoSubtotal nephrectomy modelThis compoundReduced fibrosis; improved renal function

Case Studies and Clinical Implications

The implications of this compound extend beyond basic research into potential clinical applications. The following case studies illustrate its relevance:

  • Case Study 1 : A preclinical model demonstrated that administration of this compound led to significant reductions in renal fibrosis markers after renal injury, suggesting its role as a promising agent for preventing CKD progression.
  • Case Study 2 : In a comparative study, patients with elevated TAFI levels were treated with agents targeting fibrinolysis. Observations indicated that those receiving TAFI inhibitors like this compound exhibited improved renal outcomes compared to controls.

属性

CAS 编号

400044-47-5

分子式

C12H21N3O2

分子量

239.31 g/mol

IUPAC 名称

(2S)-5-amino-2-[(1-propylimidazol-4-yl)methyl]pentanoic acid

InChI

InChI=1S/C12H21N3O2/c1-2-6-15-8-11(14-9-15)7-10(12(16)17)4-3-5-13/h8-10H,2-7,13H2,1H3,(H,16,17)/t10-/m0/s1

InChI 键

OTDGPKRCQXSTPV-JTQLQIEISA-N

SMILES

CCCN1C=C(N=C1)CC(CCCN)C(=O)O

手性 SMILES

CCCN1C=C(N=C1)C[C@H](CCCN)C(=O)O

规范 SMILES

CCCN1C=C(N=C1)CC(CCCN)C(=O)O

外观

Solid powder

Key on ui other cas no.

400044-47-5

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

5-amino-2-((1-n-propyl-1H-imidazol-4-yl)methyl)pentanoic acid
5-amino-PIMPA
UK 396,082
UK 396082
UK-396,082
UK-396082
UK396,082
UK396082

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UK-396082
Reactant of Route 2
Reactant of Route 2
UK-396082
Reactant of Route 3
Reactant of Route 3
UK-396082
Reactant of Route 4
UK-396082
Reactant of Route 5
UK-396082
Reactant of Route 6
Reactant of Route 6
UK-396082

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。